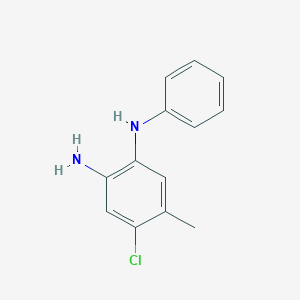

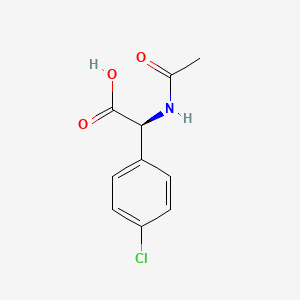

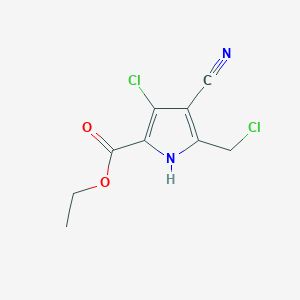

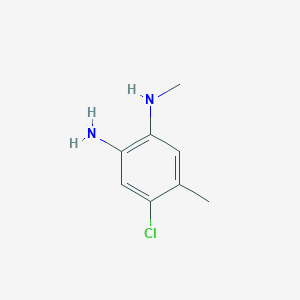

![molecular formula C10H14N2O2 B3289848 4-[(4-Aminophenyl)amino]butanoic acid CAS No. 86147-74-2](/img/structure/B3289848.png)

4-[(4-Aminophenyl)amino]butanoic acid

Übersicht

Beschreibung

4-[(4-Aminophenyl)amino]butanoic acid, also known as 4-APB, is an organic compound belonging to the class of amino acids. It is a derivative of 4-aminobutanoic acid and is commonly used in scientific research due to its versatile applications. 4-APB is a synthetic compound, and is widely used in the fields of neuroscience, pharmacology, and biochemistry. It has been used to study neurotransmitter release, receptor-ligand interactions, and signal transduction pathways. In addition, 4-APB has been used as a tool for studying the effects of drugs on the nervous system, as well as for studying the effects of drugs on the cardiovascular system.

Wissenschaftliche Forschungsanwendungen

Environmental and Toxicological Studies

Studies have explored the degradation of similar compounds in the environment, particularly focusing on advanced oxidation processes (AOPs) to treat aqueous media containing recalcitrant compounds. The degradation pathways, kinetics, mechanisms, and by-products of these processes have been thoroughly investigated to enhance the environmental safety and reduce the biotoxicity of these compounds in the ecosystem (Qutob et al., 2022).

Biomedical Applications

In the biomedical field, compounds structurally similar to 4-[(4-Aminophenyl)amino]butanoic acid have been studied for their therapeutic effects. For instance, 4-phenylbutyric acid (4-PBA), with properties analogous to the compound , has been investigated for its role as a chemical chaperone. It has shown promise in preventing misfolded protein aggregation, alleviating endoplasmic reticulum (ER) stress, and potentially mitigating various pathologies related to protein misfolding (Kolb et al., 2015).

Analytical and Biochemical Studies

Analytical studies have incorporated compounds like TOAC, which shares similar amino acid characteristics with this compound, in peptide research. These studies have leveraged the rigid character of such compounds to analyze peptide backbone dynamics, secondary structures, and interactions with membranes and proteins, providing crucial insights into peptide-based therapeutics and biochemistry (Schreier et al., 2012).

Wirkmechanismus

Target of Action

It is known that this compound is a useful organic compound used in life science research .

Mode of Action

It is known that the compound has a high affinity for histone deacetylases (hdacs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.

Pharmacokinetics

Its physical and chemical properties such as boiling point (36368 ℃), density (1178g/cm³), and flash point (17375 ℃) are known .

Action Environment

It’s important to note that this compound is primarily used for scientific research .

Eigenschaften

IUPAC Name |

4-(4-aminoanilino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-8-3-5-9(6-4-8)12-7-1-2-10(13)14/h3-6,12H,1-2,7,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMJUXBRZSLRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

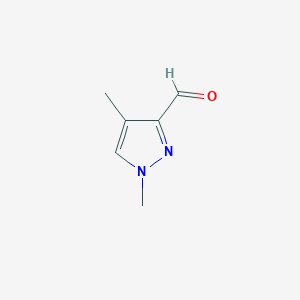

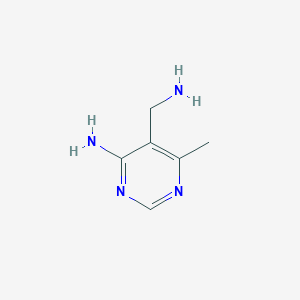

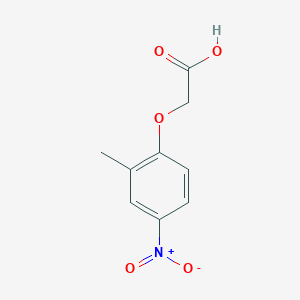

![(2R,3S,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3289840.png)